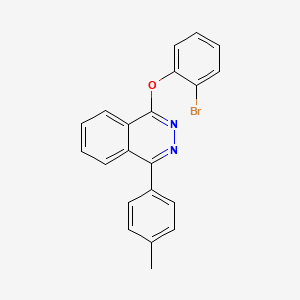![molecular formula C10H23NOSi B12521861 (3r)-3-[(Triethylsilyl)oxy]pyrrolidine CAS No. 651341-56-9](/img/structure/B12521861.png)
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine typically involves the protection of the hydroxyl group in pyrrolidine with a triethylsilyl group. This can be achieved through the reaction of pyrrolidine with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the deprotected pyrrolidine.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF), room temperature.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Deprotected pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential role in the synthesis of biologically active molecules.
Medicine: Explored for its use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine primarily involves its role as a protecting group. The triethylsilyl group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.
Comparación Con Compuestos Similares
(3r)-3-[(Trimethylsilyl)oxy]pyrrolidine: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3r)-3-[(Tert-butyldimethylsilyl)oxy]pyrrolidine: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness: (3r)-3-[(Triethylsilyl)oxy]pyrrolidine is unique due to the specific steric and electronic effects imparted by the triethylsilyl group. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Propiedades
Número CAS |
651341-56-9 |
|---|---|
Fórmula molecular |
C10H23NOSi |
Peso molecular |
201.38 g/mol |
Nombre IUPAC |
triethyl-[(3R)-pyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C10H23NOSi/c1-4-13(5-2,6-3)12-10-7-8-11-9-10/h10-11H,4-9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
WZAKQVQVBHTUNU-SNVBAGLBSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@@H]1CCNC1 |
SMILES canónico |
CC[Si](CC)(CC)OC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
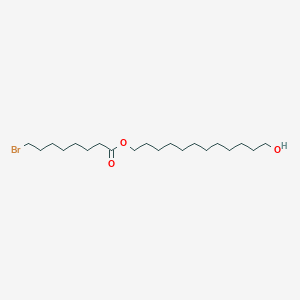
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

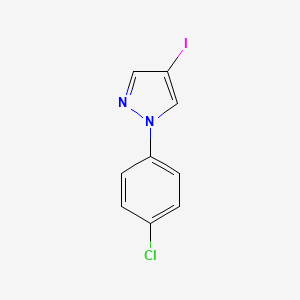

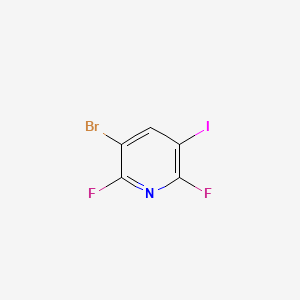
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
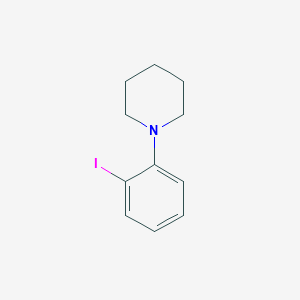

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
